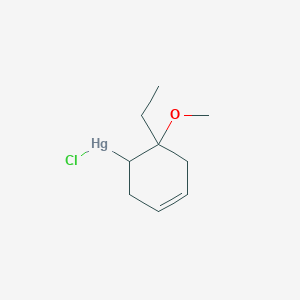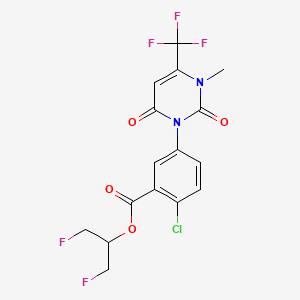![molecular formula C19H18N2O B14269512 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- CAS No. 186611-40-5](/img/structure/B14269512.png)
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is part of the indole family, known for its diverse biological activities and importance in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where the indole derivative reacts with an aldehyde in the presence of a base such as piperidine or pyrrolidine . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, pyrrolidine.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .
Applications De Recherche Scientifique
2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it has been shown to interact with arginine-vasopressin 1b receptors, which play a role in stress and anxiety responses . Additionally, its ability to inhibit cyclooxygenase-2 (COX-2) suggests anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroindol-2-one:
2-Indolinone: Another related compound with similar biological activities but different substituents.
2-Oxindole: Known for its use in medicinal chemistry and similar reactivity patterns.
Uniqueness
The presence of the pyrrolidinylphenyl group in 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- imparts unique properties, such as enhanced receptor binding affinity and specificity. This makes it a valuable compound for targeted therapeutic applications and research .
Propriétés
Numéro CAS |
186611-40-5 |
|---|---|
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-[(4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H18N2O/c22-19-17(16-5-1-2-6-18(16)20-19)13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22) |
Clé InChI |
GPIVAXYAJQADBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


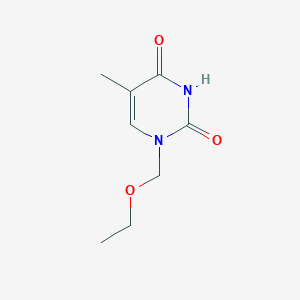
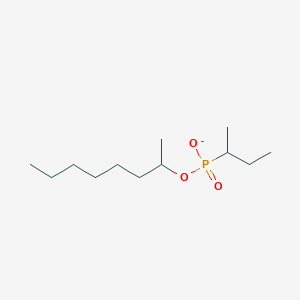
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)

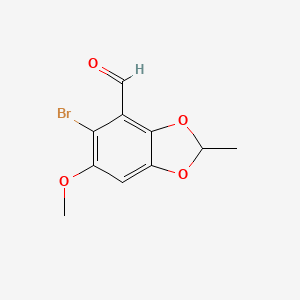
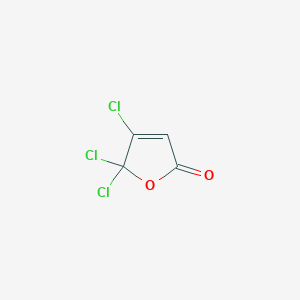
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
